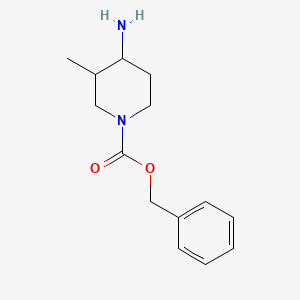

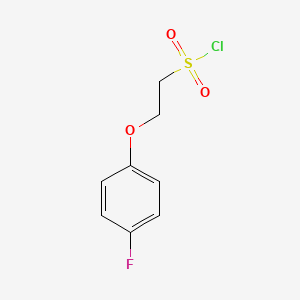

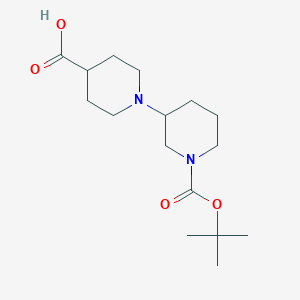

![molecular formula C10H13BrN2O2 B1524458 [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol CAS No. 1247213-10-0](/img/structure/B1524458.png)

[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol

Vue d'ensemble

Description

“[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 . It belongs to the class of organic compounds known as pyrazolopyridines, which consist of a pyrazole fused to a pyridine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with four carbon atoms and two adjacent nitrogen centers . It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Applications De Recherche Scientifique

Molecular Interaction and Reaction Kinetics

Intermolecular Interaction Studies : The study of binary liquid mixtures involving components like morpholine and methanol provides insights into the intermolecular interactions, particularly hydrogen bond formation between unlike molecules. Such research highlights the molecule's potential application in understanding liquid mixture behaviors at different temperatures (Rao, Sarma, & Rambabu, 2004; Rao, Sarma, Ramachandran, & Rambabu, 2007).

Nucleophilic Aromatic Substitution Reactions : Studies on nucleophilic aromatic substitution reactions involving morpholine highlight the molecule's relevance in synthesizing complex organic structures and exploring reaction mechanisms in different solvents, including room-temperature ionic liquids (D’Anna, Frenna, Noto, Pace, & Spinelli, 2006; Harifi‐Mood & Mousavi-Tekmedash, 2013).

Spectroscopic and Computational Studies

Dielectric Spectroscopy : Research on binary liquid mixtures of methanol with morpholine and its derivatives through dielectric spectroscopy sheds light on the substance's structure-breaking effect on methanol, indicating its potential in studying solvent interactions and molecular dynamics (Syal, Becker, Elsebrock, & Stockhausen, 1997).

Theoretical Studies : Theoretical studies, such as density functional theory (DFT) analysis of related compounds, help understand the molecular structure, activity sites, and electronic properties, which are crucial for designing molecules with specific functions (Trivedi, 2017).

Application in Synthesis and Catalysis

Synthesis of Fluorophores : Research focusing on the synthesis and photophysical evaluation of 2-morpholino pyridine compounds as highly emissive fluorophores highlights the potential application of such compounds in developing new materials for optical and electronic devices (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Catalytic Methylation of Pyridines : The development of catalytic methods for the methylation of pyridines using methanol and formaldehyde as key reagents underscores the role of such compounds in facilitating chemical transformations, particularly in the context of sustainable and green chemistry (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Mécanisme D'action

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Morpholine derivatives also have a wide range of biological activities.

Mode of action

The mode of action of indole and morpholine derivatives can vary greatly depending on the specific compound and its targets. They can interact with their targets in a variety of ways, leading to different biological effects .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol” would depend on its specific targets and mode of action.

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Indole derivatives can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

(5-bromo-2-morpholin-4-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c11-9-5-8(7-14)10(12-6-9)13-1-3-15-4-2-13/h5-6,14H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRMDLDIQAPMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

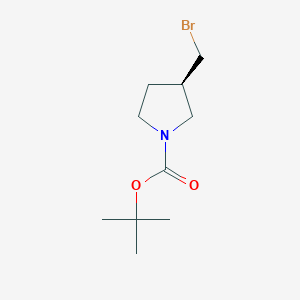

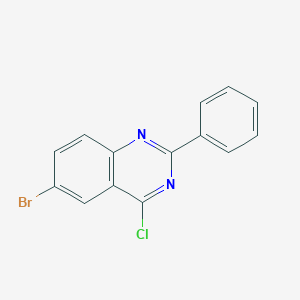

![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)

![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)